Cas no 868255-89-4 (1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone)

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a specialized organic compound featuring a chlorophenyl group and a pentamethylbenzylsulfonyl moiety. Its unique structure offers potential utility as an intermediate in synthetic chemistry, particularly in the development of pharmaceuticals or agrochemicals. The presence of the sulfonyl group enhances reactivity, enabling selective transformations, while the pentamethylbenzyl substituent may contribute to steric hindrance, influencing selectivity in coupling reactions. The chlorophenyl moiety provides a handle for further functionalization. This compound is suited for research applications requiring precise molecular modifications, offering synthetic flexibility and potential as a building block for complex target molecules. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone structure
868255-89-4 structure
Product Name:1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
CAS No:868255-89-4
MF:C21H25ClO3S
MW:392.939404249191
CID:5026896
Update Time:2025-10-30

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
    • 1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methanesulfonyl]propan-1-one
    • 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
    • Inchi: 1S/C21H25ClO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3
    • InChI Key: QGZMQSFDBWCRPB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CCS(CC1C(C)=C(C)C(C)=C(C)C=1C)(=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 559
  • XLogP3: 4.9
  • Topological Polar Surface Area: 59.6

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone Pricemore >>

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Additional information on 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Research Brief on 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS: 868255-89-4)

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS: 868255-89-4) is a synthetic compound that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of this compound, which include a chlorophenyl group and a pentamethylbenzylsulfonyl moiety. These structural elements contribute to its distinct physicochemical properties, such as stability and lipophilicity, making it a promising candidate for further pharmacological investigation. Researchers have explored its role as an inhibitor or modulator in various biochemical pathways, particularly those involved in inflammation and cancer.

One of the key findings from recent literature is the compound's ability to interact with specific protein targets, such as kinases or nuclear receptors. For instance, a 2023 study demonstrated its inhibitory effects on a subset of protein kinases implicated in tumor growth, suggesting its potential as an anticancer agent. The study employed in vitro assays and molecular docking simulations to elucidate the binding mechanisms and affinity of the compound to these targets.

In addition to its kinase inhibitory activity, preliminary in vivo studies have shown that 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone exhibits favorable pharmacokinetic properties, including moderate bioavailability and low toxicity profiles in animal models. These findings support its further development as a lead compound for therapeutic applications, though additional preclinical studies are needed to validate its efficacy and safety.

The synthesis of this compound has also been a focus of recent research. A 2022 publication detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The revised methodology involves a multi-step process, including sulfonylation and ketone formation, with careful control of reaction conditions to minimize side products.

Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and its potential off-target effects. Future research directions may include structure-activity relationship (SAR) studies to refine its biological activity and the development of derivatives with enhanced potency or selectivity. Collaborative efforts between chemists and biologists will be crucial to translating these findings into clinical applications.

In conclusion, 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone represents a promising scaffold for drug discovery, with demonstrated activity in key biological pathways. Continued research into its pharmacological properties and synthetic optimization will be essential to unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary approaches in advancing the development of novel chemical entities in the biomedical field.

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